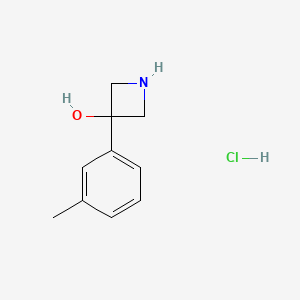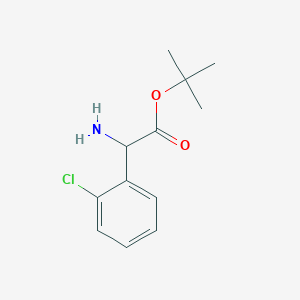![molecular formula C13H11NO3 B2562730 Ácido 2-[4-(2-formil-1H-pirrol-1-il)fenil]acético CAS No. 944892-35-7](/img/structure/B2562730.png)
Ácido 2-[4-(2-formil-1H-pirrol-1-il)fenil]acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid” is a chemical compound with the CAS Number: 944892-35-7 . It has a molecular weight of 229.24 . The IUPAC name for this compound is [4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid” is 1S/C13H11NO3/c15-9-12-2-1-7-14 (12)11-5-3-10 (4-6-11)8-13 (16)17/h1-7,9H,8H2, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure .Physical and Chemical Properties Analysis
The boiling point of “2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid” is predicted to be 439.4±30.0 °C . The density is predicted to be 1.22±0.1 g/cm3 . The pKa value is predicted to be 4.06±0.10 .Aplicaciones Científicas De Investigación
- Aplicaciones: Los investigadores estudian los derivados de Py-2-C para comprender su papel en la progresión de la diabetes y la detección temprana. Estos compuestos pueden servir como biomarcadores potenciales para monitorear los cambios metabólicos .
- Versatilidad: La subunidad de pirrol es un bloque de construcción valioso en la química medicinal. Aparece en varios compuestos terapéuticamente activos, incluidos fungicidas, antibióticos, fármacos antiinflamatorios, agentes reductores del colesterol y agentes antitumorales .
Investigación de la diabetes y biomarcadores
Química medicinal
Química sintética
En resumen, el ácido 2-[4-(2-formil-1H-pirrol-1-il)fenil]acético es prometedor en diversos campos, desde la investigación de la diabetes hasta la química sintética y los materiales avanzados. Su estructura única continúa intrigando a los científicos, y una mayor exploración puede revelar aplicaciones adicionales. Si desea información más detallada sobre un área específica, no dude en preguntar
Safety and Hazards
The safety information for “2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
The formyl group attached to the pyrrole ring could potentially be involved in condensation reactions . The phenyl ring could contribute to the compound’s lipophilicity, potentially affecting its pharmacokinetics. The acetic acid moiety could be involved in hydrogen bonding, potentially influencing the compound’s interaction with its biological targets.
Análisis Bioquímico
Biochemical Properties
Pyrrole derivatives, which include this compound, have been found to have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Cellular Effects
2-formylpyrroles, a group of compounds that includes this compound, have been found to display interesting biological activities including hepatoprotective, immunostimulatory, antiproliferative and antioxidant effects .
Molecular Mechanism
The molecular mechanism of action of 2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid is not well-understood. Pyrrole derivatives have been found to have diverse mechanisms of action. For example, some pyrrole derivatives have been found to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Temporal Effects in Laboratory Settings
It has been suggested that reactions involving pyrrole derivatives might occur under physiological conditions over time (days, months, or years) .
Metabolic Pathways
It has been suggested that the formation of pyrrole-2-carboxaldehydes, a group of compounds that includes this compound, might occur via the formation of 3-deoxy-D-glucose in the reaction course .
Propiedades
IUPAC Name |
2-[4-(2-formylpyrrol-1-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-12-2-1-7-14(12)11-5-3-10(4-6-11)8-13(16)17/h1-7,9H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUXUVNKBKOREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide](/img/structure/B2562650.png)
![3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde](/img/structure/B2562651.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2562653.png)
![Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2562654.png)
![1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine](/img/structure/B2562655.png)
![4-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2562657.png)

![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-isonicotinamide](/img/structure/B2562661.png)
![4-(3-(Difluoromethyl)azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2562663.png)


![2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B2562668.png)

